![molecular formula C10H15NO B3120109 4-{[(Propan-2-yl)amino]methyl}phenol CAS No. 259735-08-5](/img/structure/B3120109.png)
4-{[(Propan-2-yl)amino]methyl}phenol
Descripción general
Descripción
“4-{[(Propan-2-yl)amino]methyl}phenol” is an organic compound. It is a mono-constituent substance . It is related to other compounds such as 1- [ (propan-2-yl)amino]-3- (4- { [2- (propan-2-yloxy)ethoxy]methyl}phenoxy)propan-2-ol and 4-({[2-(propan-2-yl)phenyl]amino}methyl)phenol .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, (4-{[methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride can be obtained for proteomics research . Also, 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone can be used as a photo-initiator to synthesize other compounds .Aplicaciones Científicas De Investigación
Metabolism and Bioavailability
Studies on metabolomics and the bioavailability of phenolic compounds indicate that these substances undergo complex metabolic pathways in the human body, including transformations through oxidation, reduction, and conjugation processes. For instance, research on flavan-3-ols, a class of polyphenols, revealed insights into their metabolic fate, absorption, and excretion patterns in humans, highlighting the significance of understanding the metabolic pathways of phenolic compounds for their therapeutic applications (Wiese et al., 2015).
Antioxidative Effects
The antioxidative properties of phenolic compounds are well-documented, with various studies demonstrating their potential in reducing oxidative stress and inflammation, which are key factors in numerous chronic diseases. For example, the antioxidative effect of propofol, a phenol derivative, during cardiopulmonary bypass in adults was investigated, showing its potential in mitigating oxidative damage during surgical procedures (Shi-hai Zhang et al., 2004).
Immunomodulatory and Anti-inflammatory Effects
Phenolic compounds, including derivatives of 4-{[(Propan-2-yl)amino]methyl}phenol, may exhibit significant immunomodulatory and anti-inflammatory effects. Research into the mechanisms of action underlying the anti-inflammatory and immunomodulatory effects of propolis, a natural product rich in phenolic compounds, provides evidence of their potential in modulating immune responses and reducing inflammation (Araujo et al., 2012).
Therapeutic Potential in Chronic Diseases
The therapeutic implications of phenolic compounds extend to the management of chronic diseases, such as diabetes and cardiovascular disorders. For example, a study on the effect of Brazilian green propolis in patients with type 2 diabetes suggested that propolis, rich in phenolic compounds, might have a protective effect against worsening blood uric acid levels and kidney function in diabetic patients (Fukuda et al., 2015).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to exhibit a broad range of biological activities . They interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Compounds with similar structures have been reported to exhibit a broad range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
4-[(propan-2-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)11-7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYYLBNJHLVJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Propan-2-yl)amino]methyl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



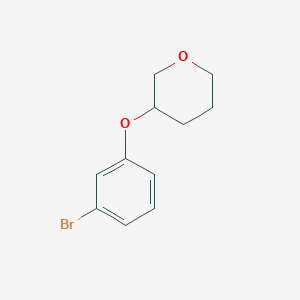
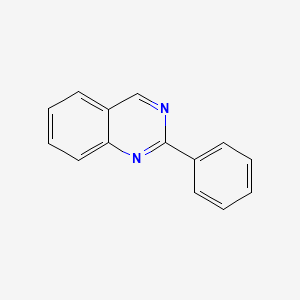
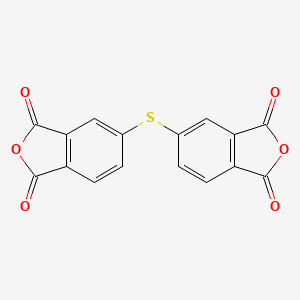
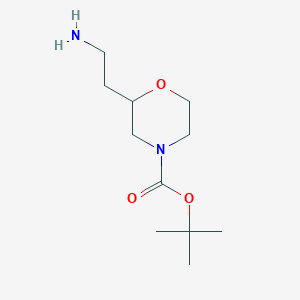
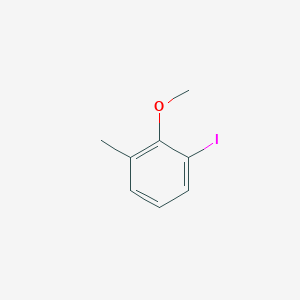
![[(Z)-4-Oxopent-2-en-2-yl]oxythallium](/img/structure/B3120085.png)
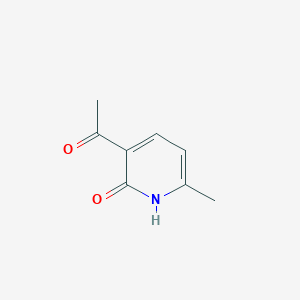
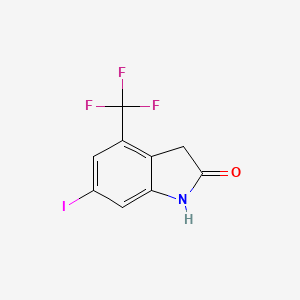
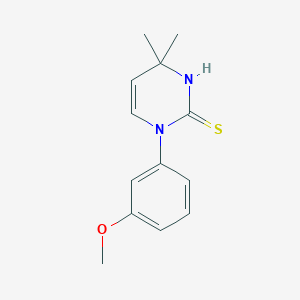
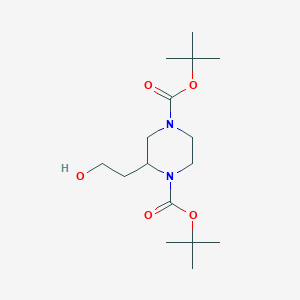
![tert-Butyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B3120114.png)
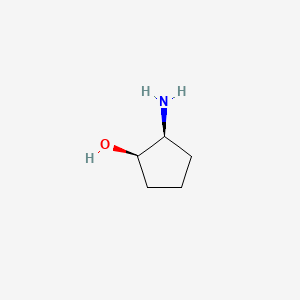
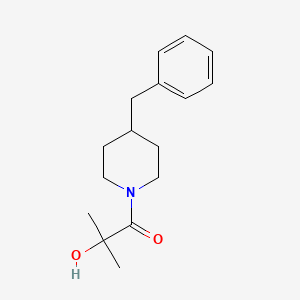
![3-(2-Chloroethyl)-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3120141.png)